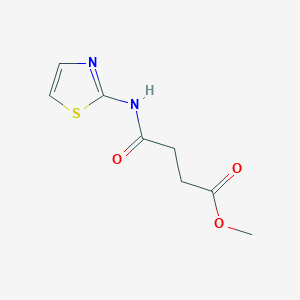

methyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate

Overview

Description

Methyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate is a chemical compound of interest in the fields of organic chemistry and medicinal chemistry due to its structural and functional properties. This molecule can be involved in various chemical reactions and has significant applications in synthesis and material science.

Synthesis Analysis

The synthesis of compounds similar to methyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate often involves multistep chemical reactions. These processes might include the formation of thiazole rings, coupling reactions, and condensation steps. The exact synthesis pathway can vary based on the desired derivatives and the functional groups present on the thiazole ring.

Molecular Structure Analysis

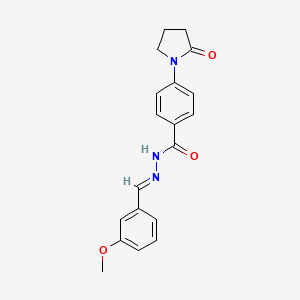

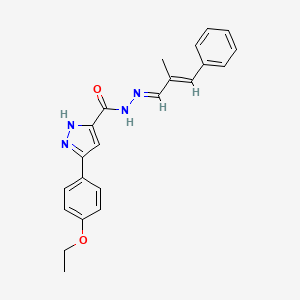

The molecular structure of compounds similar to methyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen. This structure imparts specific electronic and spatial properties to the molecule, influencing its reactivity and interactions with other molecules.

Chemical Reactions and Properties

Compounds like methyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate participate in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and condensation reactions. The functional groups attached to the thiazole ring play a crucial role in determining the compound's reactivity.

Physical Properties Analysis

The physical properties of such compounds include melting points, boiling points, solubility in different solvents, and crystal structures. These properties are essential for determining the conditions under which these compounds can be used and stored.

Chemical Properties Analysis

The chemical properties include acidity, basicity, reactivity towards different reagents, and stability under various conditions. These properties are influenced by the molecular structure and the presence of different functional groups.

- Synthesis and structural analysis: Naveen et al., 2016.

- Molecular and solid-state structure: Tomaščiková et al., 2008.

- Investigation of supramolecular synthons: Prakash Shet M et al., 2018.

- Thiazole synthesis and reactions: Paepke et al., 2009.

- Synthesis and biological evaluation of related compounds: Javed et al., 2015.

Scientific Research Applications

Synthesis and Structural Characterization

- Organotin(IV) Complexes Synthesis : The synthesis of ligand 4-oxo-4-(thiazol-2-ylamino)butanoic acid and its organotin(IV) carboxylates was explored. These complexes showed potential biological activities like antibacterial, antifungal, antileishminial, and cytotoxicity. Notably, some complexes exhibited significant antileishmanial activity, suggesting potential for treating leishmaniasis (Javed et al., 2015).

Biological Activities and Applications

- Anticancer Agents : Novel thiazolyl-pyrazole derivatives were synthesized, showing promising binding affinities against the epidermal growth factor receptor kinase (EGFR) and exhibited activities close to the standard drug Doxorubicin in anticancer screening (Sayed et al., 2019).

- Antimicrobial Agents : A series of thiazole derivatives incorporating pyridine moiety were synthesized. These showed good antibacterial and antifungal activities, with potential as antimicrobial agents (Khidre & Radini, 2021).

Synthesis and Evaluation for Drug Development

- Antiproliferative Activity : The synthesis and antiproliferative activity investigation of methyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate derivatives were conducted. The compounds showed potential to inhibit DNA gyrase-ATPase activity, indicating their relevance in drug development (Yurttaş, Evren & Özkay, 2022).

Miscellaneous Applications

- Fluorogenic Labeling for HPLC : Methyl esters of 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate were used as fluorogenic labeling reagents for high-performance liquid chromatography (HPLC) of biologically important thiols, demonstrating their utility in analytical chemistry (Gatti et al., 1990).

Mechanism of Action

While the specific mechanism of action for “methyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate” is not mentioned in the search results, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

properties

IUPAC Name |

methyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-13-7(12)3-2-6(11)10-8-9-4-5-14-8/h4-5H,2-3H2,1H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWOYXXSBRCZBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)NC1=NC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349886 | |

| Record name | N-Thiazol-2-yl-succinamic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24780224 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Methyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate | |

CAS RN |

329205-47-2 | |

| Record name | N-Thiazol-2-yl-succinamic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,4-dichlorophenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5514533.png)

![methyl 4-[(4-morpholinylcarbonothioyl)amino]benzoate](/img/structure/B5514544.png)

![N-[(1S)-1-benzyl-2-methoxyethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5514570.png)

![N-(4-methylphenyl)-N-[4-oxo-4-(1-piperidinyl)butyl]methanesulfonamide](/img/structure/B5514584.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-3-fluorobenzohydrazide](/img/structure/B5514643.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]cyclohexanecarboxamide](/img/structure/B5514664.png)